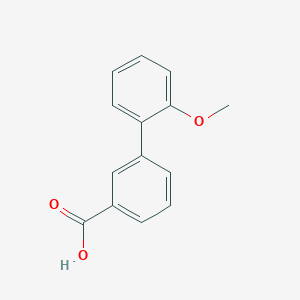

3-(2-Methoxyphenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-8-3-2-7-12(13)10-5-4-6-11(9-10)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUUHAJQLHMNJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374831 | |

| Record name | 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168618-47-1 | |

| Record name | 2′-Methoxy[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168618-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 168618-47-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 3-(2-Methoxyphenyl)benzoic Acid

Abstract

This technical whitepaper provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-(2-Methoxyphenyl)benzoic acid. Due to the limited availability of experimental data for this specific isomer in public literature, this guide focuses on established theoretical data and proposes a robust experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a foundational guide for the preparation and subsequent analysis of this biaryl carboxylic acid.

Introduction

This compound is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. Biaryl structures are prevalent in numerous biologically active molecules. As a specific isomer, the properties and potential applications of this compound are not extensively documented. This guide consolidates the available theoretical information and provides a detailed, generalized experimental protocol to facilitate its synthesis and further research.

Chemical and Physical Properties

Detailed experimental data for this compound is not widely available. The following table summarizes its fundamental chemical identifiers and calculated properties.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| CAS Number | Not available in search results |

| Physical Appearance | Not available in search results |

| Melting Point | Not available in search results |

| Boiling Point | Not available in search results |

| Solubility | Not available in search results |

| pKa | Not available in search results |

Proposed Experimental Protocols

The synthesis of 3-arylbenzoic acids is effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a powerful and versatile method for this transformation due to its mild conditions and tolerance of various functional groups.[1][2]

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of this compound by coupling 3-bromobenzoic acid with 2-methoxyphenylboronic acid.

Reaction Scheme:

(3-bromobenzoic acid) + (2-methoxyphenylboronic acid) --[Pd Catalyst, Base]--> this compound

Materials and Equipment:

-

3-bromobenzoic acid (1.0 equivalent)

-

2-methoxyphenylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.02 equivalents)[1]

-

Base (e.g., Anhydrous potassium carbonate [K₂CO₃], 3.0 equivalents)[2]

-

Degassed solvent system (e.g., Toluene/Ethanol or Toluene/Water)[1][2]

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 3-bromobenzoic acid, 2-methoxyphenylboronic acid, the palladium catalyst, and the base.[2]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[2]

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.[2]

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[2]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]

-

Workup:

-

Cool the reaction mixture to room temperature.[2]

-

Dilute the mixture with ethyl acetate and water.[1]

-

Acidify the aqueous layer with 1M HCl to ensure the carboxylic acid is in its protonated form.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

-

-

Purification:

Biological Activity

Based on the conducted literature search, there is no specific information available regarding the biological activities or associated signaling pathways for this compound. Research on related benzoic acid derivatives has explored applications in various fields, including their use as antimicrobial agents and their role in inhibiting specific enzymes.[3] However, these activities cannot be directly attributed to the title compound without specific experimental validation.

Mandatory Visualizations

Proposed Synthesis Workflow

Caption: Proposed Suzuki-Miyaura cross-coupling synthesis route.

General Experimental Workflow for Characterization

Caption: Logical workflow for synthesis and characterization.

References

Technical Guide: Synthesis of 3-(2-Methoxyphenyl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the primary synthetic pathways for 3-(2-Methoxyphenyl)benzoic acid, a biaryl compound of interest in medicinal chemistry and materials science. The document details key methodologies, including Suzuki-Miyaura coupling and Grignard reactions, presenting quantitative data, experimental protocols, and process visualizations to facilitate reproducible and efficient synthesis.

Suzuki-Miyaura Cross-Coupling Pathway

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds. The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[1][2] For the synthesis of this compound, this pathway offers high functional group tolerance and typically proceeds with high yields.[1]

The primary approach involves the reaction between 3-bromobenzoic acid (or its ester derivative) and (2-methoxyphenyl)boronic acid in the presence of a palladium catalyst and a base.

Caption: Suzuki-Miyaura synthesis of this compound.

Data Presentation: Suzuki-Miyaura Coupling

| Parameter | Value / Condition | Notes |

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Catalyst choice can influence reaction time and yield.[3] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Base is required to activate the boronic acid.[1] |

| Solvent | Dioxane/Water, Toluene, DMF | Biphasic solvent systems are common.[2] |

| Temperature | 80-110 °C | Typically requires heating to reflux. |

| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS for completion. |

| Typical Yield | 75-95% | Yields are generally high but depend on specific conditions and purification. |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of this compound via Suzuki-Miyaura coupling.

-

Reagent Preparation : In a round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), (2-methoxyphenyl)boronic acid (1.2 eq), and a base such as potassium carbonate (2.5 eq).

-

Solvent Addition : Add a degassed solvent mixture, such as dioxane and water (e.g., in a 4:1 ratio).

-

Catalyst Addition : Purge the flask with an inert gas (e.g., nitrogen or argon). Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Reaction : Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl until the pH is approximately 2-3, which will precipitate the carboxylic acid product.

-

Extraction : Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure. The crude product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[4]

Grignard Reaction Pathway

The Grignard reaction provides a classic and effective method for forming carbon-carbon bonds. The synthesis of this compound via this pathway typically involves the formation of a Grignard reagent from an aryl halide, followed by its reaction with a suitable electrophile. A common strategy is the carboxylation of a biaryl Grignard reagent with carbon dioxide (dry ice).[5]

This process involves two key steps: first, the formation of the 2-methoxy-3'-magnesiobromide-biphenyl intermediate, and second, its reaction with CO₂ followed by acidic work-up.

Caption: Grignard reaction workflow for synthesizing the target acid.

Data Presentation: Grignard Reaction

| Parameter | Value / Condition | Notes |

| Starting Material | 3-Bromo-2'-methoxybiphenyl | Precursor for the Grignard reagent. |

| Reagents | Magnesium turnings, Dry Ice (solid CO₂) | Anhydrous conditions are critical for Grignard reagent formation.[5] |

| Solvent | Anhydrous diethyl ether or THF | The solvent must be free of water to prevent quenching the reagent.[6] |

| Temperature | 0 °C to reflux | Formation is often initiated at room temp and may require gentle heating. |

| Reaction Time | 1-4 hours | Grignard formation and carboxylation are typically rapid. |

| Typical Yield | 50-70% | Yields can be variable and are highly sensitive to reaction conditions.[7][8] |

Experimental Protocol: Grignard Reaction

This protocol outlines a representative procedure for the synthesis of this compound using a Grignard reagent. All glassware must be oven-dried, and anhydrous conditions must be maintained throughout. [5]

-

Grignard Reagent Formation :

-

Place magnesium turnings (1.5 eq) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere of nitrogen.

-

Dissolve 3-bromo-2'-methoxybiphenyl (1.0 eq) in anhydrous diethyl ether or THF.

-

Add a small portion of the aryl bromide solution to the magnesium. The reaction may need initiation with a small crystal of iodine or gentle heating.

-

Once the reaction begins (indicated by bubbling and turbidity), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation :

-

Cool the Grignard reagent solution in an ice bath.

-

In a separate beaker, crush a significant excess of dry ice (solid CO₂).

-

Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring. A viscous mass will form.[5] Allow the excess CO₂ to sublime.

-

-

Work-up and Isolation :

-

Slowly add 6M HCl to the reaction mixture to hydrolyze the magnesium carboxylate salt.[6] Continue adding acid until the aqueous layer is acidic (pH ~1) and all solids have dissolved.

-

Transfer the mixture to a separatory funnel. The product will be in the organic layer. Extract the aqueous layer with diethyl ether (2x).

-

To purify, combine the organic layers and extract the benzoic acid product into an aqueous basic solution using 5% NaOH.[7] This separates the acidic product from non-acidic byproducts like biphenyl.

-

Wash the separated aqueous layer with ether one more time to remove any remaining neutral impurities.

-

Re-acidify the aqueous layer with cold 6M HCl to precipitate the this compound.

-

-

Purification :

-

Collect the solid product by vacuum filtration, washing with cold water.[6]

-

The crude solid can be purified by recrystallization from a suitable solvent. The purity of the final product should be confirmed by measuring its melting point and using spectroscopic techniques (NMR, IR).

-

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 6. mason.gmu.edu [mason.gmu.edu]

- 7. scribd.com [scribd.com]

- 8. odinity.com [odinity.com]

In-Depth Technical Guide: 3-(2-Methoxyphenyl)benzoic Acid

CAS Number: 168618-47-1

Synonyms: 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid

This technical guide provides a comprehensive overview of 3-(2-Methoxyphenyl)benzoic acid, a biphenyl carboxylic acid derivative of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, provides an experimental synthesis protocol, and discusses its potential applications.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.[1] Please note that some of these properties are computationally predicted.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | PubChem[1] |

| Molecular Weight | 228.24 g/mol | PubChem[1] |

| CAS Number | 168618-47-1 | PubChem[1] |

| Appearance | White Powder | Home Sunshine Pharma[2] |

| Purity | ≥98.0% | Home Sunshine Pharma[2] |

| Solubility | Almost insoluble in water (0.06 g/L at 25 °C) | Home Sunshine Pharma[2] |

| Storage | Stored in a cool and dry well-closed container. Keep away from moisture and strong light/heat. | Home Sunshine Pharma[2] |

| Hazard Codes | Xi (Irritant) | ChemicalBook |

| Density (Predicted) | 1.193 g/cm³ | Dayang Chem |

| Vapor Pressure (Predicted) | 1.11E-06 mmHg at 25°C | Dayang Chem |

| XLogP (Predicted) | 3.0 | PubChemLite[3] |

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

The synthesis of biphenyl carboxylic acids, such as this compound, is commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6][7] This method involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

Reaction Scheme:

Detailed Experimental Procedure: [4]

-

Reaction Setup: To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.5 g, 12.18 mmol) in a 4:1 mixture of 1,4-dioxane and water (20 mL), add the respective substituted boronic acid (12.18 mmol) and potassium carbonate (1.21 g, 12.18 mmol).

-

Catalyst Addition: To the mixture, add Tetrakis(triphenylphosphine)palladium(0) (0.14 mL, 2.44 mmol).

-

Reaction Conditions: The resulting reaction mixture is stirred at 80°C for 16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, dilute the mixture with water (10 mL) and extract with ethyl acetate (2 x 10 mL).

-

Purification: The combined organic layers are washed with water, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. The crude compound is then purified by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.

Applications and Biological Significance

Biphenyl carboxylic acid derivatives are recognized for their diverse biological activities and are common scaffolds in medicinal chemistry.[4] While specific biological activities for this compound are not extensively documented in the provided search results, related compounds have shown potential as anticancer and anti-inflammatory agents.

For instance, various biphenyl carboxylic acids have been synthesized and screened for their in vitro anticancer activity against human breast cancer cell lines (MCF-7 & MDA-MB-231).[4] Additionally, some biphenyl compounds are known to act as antiresorptive drugs, which can slow down bone loss in conditions like osteoporosis.

The Hedgehog (Hh) signaling pathway is a crucial target in cancer therapy, and derivatives of 2-methoxybenzamide have been explored as inhibitors of this pathway.[8] Given the structural similarities, this compound could be a candidate for investigation in this context. The general workflow for evaluating such compounds is outlined below.

Safety Information

This compound is classified with GHS pictograms indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a biphenyl derivative with potential for applications in medicinal chemistry and drug discovery. Its synthesis via Suzuki-Miyaura coupling is a well-established and versatile method. While specific biological data for this compound is limited in the public domain, the broader class of biphenyl carboxylic acids and related methoxy-substituted aromatic acids demonstrates a range of significant biological activities, suggesting that this compound is a valuable compound for further investigation by researchers and scientists.

References

- 1. 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid | C14H12O3 | CID 2759547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic Acid CAS 376591-94-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. PubChemLite - 2'-methoxy[1,1'-biphenyl]-3-carboxylic acid (C14H12O3) [pubchemlite.lcsb.uni.lu]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 7. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

- 8. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

"3-(2-Methoxyphenyl)benzoic acid" molecular weight and formula

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties for the compound 3-(2-Methoxyphenyl)benzoic acid, a biphenyl derivative of interest in synthetic chemistry and pharmaceutical research. The information is presented to support laboratory and development activities.

Physicochemical Properties

The fundamental molecular characteristics of this compound have been determined and are summarized below. These values are crucial for stoichiometric calculations, analytical method development, and material characterization.

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol [1] or 228.247 g/mol [2] |

Note: The molecular weight is consistent across isomeric structures such as 4-(3-methoxyphenyl)benzoic acid and 3-methoxy-2-phenylbenzoic acid.[1][2]

Experimental Protocols & Visualizations

This document focuses solely on the molecular formula and weight of the specified compound. As such, experimental protocols for synthesis or analysis are not included.

Furthermore, the request for diagrams of signaling pathways or experimental workflows is not applicable to the presentation of these fundamental molecular properties.

References

Navigating the Therapeutic Potential: A Technical Guide to the Biological Activity of Methoxy-Substituted Biaryl Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biaryl scaffold, particularly methoxy-substituted biphenyl and diphenyl ether carboxylic acids, represents a privileged structure in medicinal chemistry. These compounds have garnered significant attention for their diverse pharmacological activities, spanning a wide range of therapeutic areas. While specific data on "3-(2-Methoxyphenyl)benzoic acid" is limited in publicly available research, this technical guide will provide a comprehensive overview of the biological activities, experimental protocols, and relevant signaling pathways associated with structurally related methoxy-substituted biaryl carboxylic acid derivatives. This information aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical motif.

Biphenyl and its isosteres are fundamental backbones in a multitude of medicinally active compounds and approved drugs.[1] The inclusion of a carboxylic acid moiety often enhances solubility and provides a key interaction point with biological targets, while methoxy groups can influence metabolic stability, binding affinity, and overall pharmacological profile.[2][3] Derivatives of this class have been investigated for their potential as anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory agents.[1][4]

Enzyme Inhibition: A Prominent Mechanism of Action

A significant area of research for methoxy-substituted biaryl carboxylic acid derivatives has been their role as enzyme inhibitors. The specific substitution patterns of the methoxy and carboxylic acid groups on the biaryl rings play a crucial role in determining their potency and selectivity for various enzymes.

Case Study: 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A Inhibitors

Recent studies have identified 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as potent inhibitors of Casein Kinase 2, alpha 1 (CSNK2A), a serine/threonine kinase implicated in cancer and viral infections. The 2-methoxyphenyl group, in this case, is a key feature of these active compounds.[5]

Table 1: In-cell Target Engagement of 4-(6-((substituted-phenyl)amino)pyrazin-2-yl)benzoic acid Derivatives against CSNK2A and PIM3 Kinases [5]

| Compound | R1 | CSNK2A IC50 (nM) | PIM3 IC50 (nM) | Selectivity Ratio (PIM3/CSNK2A) |

| 2 | i-Pr | 12 | 18 | 1.5 |

| 4a | H | 940 | 2400 | 2.5 |

| 4b | Me | 52 | 30 | 0.57 |

| 4c | Et | 52 | 20 | 0.38 |

| 4f | -(CH2)2OPh | 760 | 240 | 0.31 |

| 4g | -(CH2)2NHMe | 1000 | 420 | 0.42 |

Data presented as the mean of three assays with a range of ± 15%.[5]

Experimental Protocols

In-cell Target Engagement Assay (NanoBRET)

The assessment of kinase inhibition within a cellular environment provides a more physiologically relevant measure of a compound's efficacy. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a widely used method for this purpose.[5]

Workflow for NanoBRET Assay:

Caption: General workflow for a NanoBRET in-cell target engagement assay.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions and transiently transfected with a plasmid encoding the target kinase (e.g., CSNK2A) fused to NanoLuc® luciferase.[5]

-

Assay Plate Preparation: Transfected cells are harvested and seeded into 96-well plates.

-

Compound Treatment: The cells are then treated with serial dilutions of the test compounds.

-

Tracer Addition: A fluorescently labeled ATP-competitive kinase tracer (NanoBRET™ Tracer) is added to the wells. This tracer binds to the active site of the kinase.

-

Substrate Addition: The NanoBRET™ Nano-Glo® Substrate is added, which is a substrate for the NanoLuc® luciferase. An extracellular NanoLuc® inhibitor is also included to prevent signal from any luciferase that may be present outside the cells.

-

Signal Detection: In the absence of an inhibitor, the binding of the tracer to the NanoLuc®-fused kinase brings the fluorophore and the luciferase in close proximity, resulting in BRET. When an active inhibitor is present, it displaces the tracer, leading to a decrease in the BRET signal. The signal is measured using a luminometer capable of detecting both the donor (luciferase) and acceptor (tracer) emission wavelengths.

-

Data Analysis: The BRET ratio is calculated, and IC50 values are determined from the dose-response curves.[5]

Signaling Pathways

While a specific signaling pathway for "this compound" is not documented, the inhibition of kinases like CSNK2A by structurally related compounds points towards the modulation of critical cellular signaling cascades. CSNK2A is a pleiotropic kinase involved in numerous cellular processes, including cell cycle regulation, apoptosis, and signal transduction.

Generalized Signaling Pathway Involving a Kinase Inhibitor:

Caption: A simplified diagram of a signaling pathway modulated by a kinase inhibitor.

Structure-Activity Relationships (SAR)

The biological activity of biphenyl derivatives is highly dependent on the nature and position of substituents on the aromatic rings.[4][6] For kinase inhibitors, for instance, modifications to the biphenyl core can influence binding to the ATP pocket and affect selectivity.[5] In the case of the CSNK2A inhibitors mentioned, the presence and nature of the substituent on the pyrazine ring, as well as modifications to the benzoic acid moiety, significantly impacted their inhibitory potency and selectivity over other kinases like PIM3.[5]

Diverse Biological Activities of Biphenyl Derivatives

Beyond enzyme inhibition, biphenyl derivatives have been reported to possess a wide array of biological activities.[4]

-

Antimicrobial Activity: Various biphenyl derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[4]

-

Anti-inflammatory Activity: The biphenyl scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs), and novel derivatives continue to be explored for their anti-inflammatory potential.[1]

-

Anticancer Activity: Biphenyl derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, and research is ongoing to develop these compounds as potential anticancer agents.[1][4]

Conclusion and Future Directions

Methoxy-substituted biaryl carboxylic acids are a versatile class of compounds with significant therapeutic potential. While the specific biological profile of "this compound" remains to be fully elucidated, the broader family of related derivatives has demonstrated a rich pharmacology, particularly as enzyme inhibitors.

Future research in this area should focus on:

-

Systematic SAR studies to delineate the precise structural requirements for potent and selective activity against various biological targets.

-

Exploration of diverse therapeutic areas beyond the currently reported activities.

-

In-depth mechanistic studies to identify the specific signaling pathways and molecular interactions responsible for their biological effects.

-

Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-likeness and potential for clinical development.

The continued investigation of these promising scaffolds holds the potential for the discovery of novel and effective therapeutic agents for a range of human diseases.

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ijsdr.org [ijsdr.org]

- 5. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Guide to 3-(2-Methoxyphenyl)benzoic Acid as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyphenyl)benzoic acid, systematically known as 2'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid, is a biaryl carboxylic acid that serves as a valuable building block in organic synthesis. Its structure, featuring a benzoic acid moiety linked to a methoxy-substituted phenyl ring, provides a versatile scaffold for the construction of more complex molecules. This guide offers a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on its utility in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Systematic Name | 2'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 168618-47-1 | [1] |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.24 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | [2] |

Spectroscopic Data:

-

¹³C NMR: A ¹³C NMR spectrum is available on SpectraBase, accessible through PubChem.[1]

-

Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides a mass spectrum with a top peak at m/z 228, corresponding to the molecular ion.[1]

-

Infrared (IR) Spectroscopy: While a specific spectrum for this compound was not found, the IR spectrum is expected to show characteristic absorptions for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-O stretches for the ether and carboxylic acid.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. Two main retrosynthetic pathways can be envisioned for this target molecule.

Synthetic Pathways

The synthesis can be approached from two different sets of starting materials, as illustrated in the diagram below.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the synthesis of this compound via the Suzuki-Miyaura coupling of 3-bromobenzoic acid and 2-methoxyphenylboronic acid. This protocol is adapted from general procedures for similar couplings.[3][6]

Materials:

-

3-Bromobenzoic acid

-

2-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene

-

Water

-

Ethanol

-

Ethyl acetate

-

Hydrochloric acid (1 M)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromobenzoic acid (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., 4:1:1 v/v/v). The use of a biphasic solvent system with a base is crucial for the transmetalation step.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and acidify with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid and dissolve inorganic salts.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

References

- 1. 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid | C14H12O3 | CID 2759547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid at Best Price in Faridabad, Haryana | Crams Technologies [tradeindia.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Page loading... [wap.guidechem.com]

Potential Applications of 3-(2-Methoxyphenyl)benzoic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "3-(2-Methoxyphenyl)benzoic acid" is not extensively documented in publicly available scientific literature. This guide provides an in-depth analysis of its potential medicinal chemistry applications based on the established biological activities of structurally related compounds, namely biphenyl carboxylic acids and methoxy-substituted biphenyls. The synthesis protocols, experimental data, and potential mechanisms of action are extrapolated from studies on these analogous molecules and should be considered as a predictive framework for the investigation of this compound.

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid yet conformationally flexible nature allows for precise spatial orientation of substituents, facilitating interactions with a variety of biological targets. The introduction of a carboxylic acid moiety provides a key interaction point, often with positively charged residues in protein binding pockets, and enhances pharmacokinetic properties. Furthermore, the presence and position of a methoxy group can significantly influence a molecule's metabolic stability, lipophilicity, and target affinity.

This technical guide explores the potential of "this compound" as a valuable scaffold in drug discovery. By examining the established anti-inflammatory and anticancer activities of its structural analogs, we aim to provide a comprehensive resource for researchers interested in the synthesis and biological evaluation of this and related compounds.

Synthesis of this compound and its Analogs

The most versatile and widely employed method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid.

Proposed Synthetic Route for this compound

A plausible synthetic route for this compound involves the Suzuki-Miyaura coupling of 3-bromobenzoic acid with 2-methoxyphenylboronic acid.

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general protocol adapted from the synthesis of similar biphenyl carboxylic acids.[1]

-

Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1 equivalent), 2-methoxyphenylboronic acid (1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Solvent and Base: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), followed by a base such as potassium carbonate (2-3 equivalents).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 100°C. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

-

Purification: Filter the crude product and wash with water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Therapeutic Applications

Based on the biological activities of structurally related biphenyl carboxylic acids and methoxy-substituted biphenyls, "this compound" is a promising candidate for investigation in the following therapeutic areas:

Anti-inflammatory Activity

Numerous biphenyl carboxylic acid derivatives have demonstrated potent anti-inflammatory properties.[2][3][4] These compounds often act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.[4]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [3]

This is a standard in-vivo model to assess acute anti-inflammatory activity.

-

Animal Model: Use adult Wistar rats, fasted overnight before the experiment.

-

Compound Administration: Administer the test compound (e.g., this compound) orally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a set time (e.g., 1 hour) post-compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Anticancer Activity

The biphenyl scaffold is present in many compounds with significant anticancer activity.[1][5] Methoxy-substituted biphenyls, in particular, have shown cytotoxicity against various cancer cell lines.[6][7] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[5]

Experimental Protocol: MTT Assay for Cytotoxicity [6]

This is a colorimetric assay to assess the metabolic activity of cells and, by inference, their viability.

-

Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data from Structurally Related Compounds

The following tables summarize the reported biological activities of biphenyl carboxylic acid and methoxy-substituted biphenyl derivatives. This data can serve as a benchmark for the evaluation of "this compound".

Table 1: Anti-inflammatory Activity of Biphenyl Carboxamide Derivatives [3]

| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) |

| 4'-methylbiphenyl-2-(4-carboxyphenyl)carboxamide (4e) | 100 | 58.3 |

| Celecoxib | 5 | 66.7 |

Table 2: In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Analogs [1]

| Compound | Cell Line | IC50 (µM) |

| 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (3a) | MCF-7 | 10.14 ± 2.05 |

| 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (3a) | MDA-MB-231 | 10.78 ± 2.58 |

| 1-(4'-(benzyloxy)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (3j) | MCF-7 | 9.92 ± 0.97 |

| 1-(4'-(benzyloxy)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (3j) | MDA-MB-231 | 9.54 ± 0.85 |

| Tamoxifen | MCF-7 | 8.75 ± 1.05 |

| Tamoxifen | MDA-MB-231 | 9.12 ± 1.28 |

Table 3: In Vitro Anticancer Activity of Hydroxylated Biphenyl Compounds [5]

| Compound | Cell Line | IC50 (µM) |

| Compound 11 | Melanoma Cells | 1.7 ± 0.5 |

| Compound 12 | Melanoma Cells | 2.0 ± 0.7 |

Potential Signaling Pathways

Based on the anticancer activity of related compounds, a potential mechanism of action for this compound could be the induction of apoptosis.

Caption: A potential intrinsic apoptotic pathway.

Conclusion

While "this compound" remains a relatively unexplored molecule, the extensive research on its structural analogs strongly suggests its potential as a valuable scaffold in medicinal chemistry. The biphenyl carboxylic acid framework has consistently yielded compounds with significant anti-inflammatory and anticancer activities. The synthetic accessibility of this class of compounds, primarily through the robust Suzuki-Miyaura coupling, further enhances their appeal for drug discovery programs.

This technical guide provides a foundational framework for the investigation of "this compound". The presented synthetic strategies, biological evaluation protocols, and data from related compounds offer a starting point for researchers to unlock the therapeutic potential of this and similar molecules. Further studies are warranted to synthesize and evaluate the specific biological activities of "this compound" and to elucidate its precise mechanisms of action.

References

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-(2-Methoxyphenyl)benzoic Acid and its Analogs in Organic Solvents

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the solubility of aromatic carboxylic acids, with a focus on providing actionable data and methodologies.

Predicted Solubility Profile of 3-(2-Methoxyphenyl)benzoic Acid

Based on the general principles of solubility ("like dissolves like"), this compound, an aromatic carboxylic acid, is expected to exhibit poor solubility in water and non-polar solvents. Its solubility is predicted to be significantly better in polar organic solvents, particularly those capable of hydrogen bonding. The presence of both a carboxylic acid group and a methoxy group, which can participate in hydrogen bonding, will influence its interactions with different solvents.

Quantitative Solubility Data for Structural Isomers and Analogs

To provide a practical reference, the following tables summarize the quantitative solubility data for a close structural isomer, 4-Methoxybenzoic acid, in various organic solvents at different temperatures. This data is crucial for understanding the potential solubility behavior of this compound and for designing crystallization and purification processes.

Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Organic Solvents at Different Temperatures (K) [1][2][3]

| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | 1-Pentanol | Ethylene Glycol |

| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 |

| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 |

| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 |

| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 |

| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 |

| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 |

| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 |

| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 |

| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 |

| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 |

| Temperature (K) | Ethyl Formate | 1-Propyl Acetate | Isopropyl Acetate | n-Butyl Acetate |

| 283.15 | 0.0289 | 0.0356 | 0.0412 | 0.0321 |

| 288.15 | 0.0345 | 0.0423 | 0.0491 | 0.0383 |

| 293.15 | 0.0412 | 0.0505 | 0.0586 | 0.0457 |

| 298.15 | 0.0491 | 0.0602 | 0.0699 | 0.0545 |

| 303.15 | 0.0584 | 0.0718 | 0.0833 | 0.0650 |

| 308.15 | 0.0694 | 0.0854 | 0.0991 | 0.0773 |

| 313.15 | 0.0824 | 0.1015 | 0.1178 | 0.0919 |

| 318.15 | 0.0979 | 0.1206 | 0.1400 | 0.1092 |

| 323.15 | 0.1162 | 0.1433 | 0.1663 | 0.1297 |

| 328.15 | 0.1379 | 0.1702 | 0.1975 | 0.1540 |

| Temperature (K) | Acetone | 2-Butanone | Cyclohexanone | Toluene | Tetrahydrofuran |

| 283.15 | 0.0987 | 0.0789 | 0.1023 | 0.0123 | 0.1234 |

| 288.15 | 0.1189 | 0.0951 | 0.1234 | 0.0148 | 0.1487 |

| 293.15 | 0.1432 | 0.1146 | 0.1487 | 0.0178 | 0.1791 |

| 298.15 | 0.1725 | 0.1381 | 0.1791 | 0.0214 | 0.2157 |

| 303.15 | 0.2078 | 0.1664 | 0.2157 | 0.0258 | 0.2598 |

| 308.15 | 0.2499 | 0.2005 | 0.2598 | 0.0311 | 0.3129 |

| 313.15 | 0.3011 | 0.2415 | 0.3129 | 0.0374 | 0.3769 |

| 318.15 | 0.3627 | 0.2909 | 0.3769 | 0.0451 | 0.4539 |

| 323.15 | 0.4369 | 0.3504 | 0.4539 | 0.0543 | 0.5466 |

| 328.15 | 0.5262 | 0.4221 | 0.5466 | 0.0654 | 0.6582 |

Qualitative Solubility of Methoxybenzoic Acid Isomers:

-

2-Methoxybenzoic acid: Soluble in boiling water and organic solvents. It is freely soluble in ethanol.[4] A solubility of 5 mg/mL at 30 °C has been reported.[4]

-

3-Methoxybenzoic acid: Soluble in 95% ethanol (50 mg/mL), methanol, and water (2 mg/mL at 25°C).[5][6] It is also soluble in ether.[7]

-

4-Methoxybenzoic acid: Highly soluble in alcohols like ethanol and methanol, and soluble in ether and ethyl acetate.[8][9] It is sparingly soluble in cold water (0.3 g/L at 20°C).[1][8]

Experimental Protocols for Solubility Determination

The following section details established methodologies for determining the equilibrium solubility of aromatic carboxylic acids.

Shake-Flask Method (Thermodynamic Solubility)

This is a widely used method for determining the thermodynamic equilibrium solubility of a compound.[10]

Materials:

-

Compound of interest (e.g., this compound)

-

Selected organic solvent

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Filtration device (e.g., syringe filters, 0.45 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker with a constant temperature bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter to remove any undissolved microcrystals.

-

Quantification: Analyze the concentration of the solute in the filtrate using a suitable analytical method.

Analytical Techniques for Quantification

-

Accurately weigh a clean, dry vial.

-

Transfer a known volume of the filtered saturated solution into the weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed and a constant weight is achieved, reweigh the vial containing the dried solute.

-

The mass of the dissolved solute can be calculated by the difference in weight. Solubility is then expressed in terms of mass per volume or mass per mass of solvent.

b) High-Performance Liquid Chromatography (HPLC): [1]

-

Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

Calculate the concentration of the compound in the diluted sample using the calibration curve.

-

Account for the dilution factor to determine the original concentration in the saturated solution. A typical HPLC method for benzoic acid derivatives would involve a C18 column and a mobile phase of acetonitrile and water with an acidic modifier, with UV detection around 254 nm.[1]

c) UV-Vis Spectroscopy:

-

Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Determine the concentration of the compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in determining the solubility of an aromatic carboxylic acid using the shake-flask method.

Caption: Experimental workflow for solubility determination.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Collection - Solubility Determination and Data Correlation of 4âMethoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 4. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methoxybenzoic acid | 586-38-9 [chemicalbook.com]

- 6. 3-Methoxybenzoic acid, 99% | Fisher Scientific [fishersci.ca]

- 7. chemixl.com [chemixl.com]

- 8. benchchem.com [benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide to 3-(2-Methoxyphenyl)benzoic Acid: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Methoxyphenyl)benzoic acid, a biphenyl carboxylic acid derivative. The document details its chemical identity, historical context of its structural class, modern synthetic protocols, and extensive characterization data. While specific biological activities and its role in signaling pathways are still under investigation, this guide furnishes researchers with the foundational knowledge required for future exploration of this compound in medicinal chemistry and drug discovery.

Introduction

This compound, also known as 2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, belongs to the class of biphenyl carboxylic acids. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. The rigid yet conformationally flexible biphenyl scaffold allows for precise spatial orientation of functional groups, making it a valuable pharmacophore for targeting various biological receptors and enzymes. This guide aims to consolidate the available technical information on this compound, providing a solid foundation for researchers and drug development professionals.

Discovery and History

While the specific discovery of this compound is not well-documented in readily available literature, the history of its structural class, biphenyls, dates back over a century. The synthesis of biphenyl derivatives has evolved significantly, with early methods like the Wurtz-Fittig reaction and Ullmann coupling paving the way for more efficient and versatile techniques. The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized the synthesis of unsymmetrical biaryls, making compounds like this compound readily accessible for research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, 2'-Methoxybiphenyl-3-carboxylic acid | PubChem[1] |

| CAS Number | 168618-47-1 | PubChem[1] |

| Molecular Formula | C₁₄H₁₂O₃ | PubChem[1] |

| Molecular Weight | 228.24 g/mol | PubChem[1] |

| Predicted XLogP3 | 3.0 | PubChemLite[2] |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Predicted Rotatable Bond Count | 3 | 2-BIPHENYL-(3'-METHOXY)CARBOXYLIC ACID 38087-96-6 wiki - Guidechem |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

General Suzuki-Miyaura Coupling Protocol

This protocol is a generalized procedure based on established methods for the synthesis of biphenyl carboxylic acids.

Reaction Scheme:

Materials:

-

3-Bromobenzoic acid

-

2-Methoxyphenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Palladium(II) acetate with a phosphine ligand)

-

Base (e.g., Potassium carbonate, Sodium carbonate, Cesium carbonate)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add 3-bromobenzoic acid (1 equivalent), 2-methoxyphenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Add the solvent system to the vessel.

-

Degas the mixture by bubbling an inert gas through it for 15-30 minutes.

-

Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to a temperature between 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl acetate/Hexane) or by column chromatography on silica gel.

Logical Workflow for Synthesis:

Spectroscopic Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.0 - 8.2 | m | 8H | Ar-H |

| Methoxy Protons | ~3.8 | s | 3H | -OCH₃ |

| Carboxylic Acid Proton | 10.0 - 13.0 | br s | 1H | -COOH |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | ~170 | C=O |

| Aromatic Carbons | 110 - 160 | Ar-C |

| Methoxy Carbon | ~55 | -OCH₃ |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |

| C-H (Aromatic) | 3100 - 3000 | Sharp |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong, Sharp |

| C=C (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-O (Aryl Ether) | 1275 - 1200 | Strong |

| C-O (Carboxylic Acid) | 1320 - 1210 | Medium |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 228. Key fragmentation patterns would likely involve the loss of a hydroxyl group (-OH, m/z 211), a carboxyl group (-COOH, m/z 183), and a methoxy group (-OCH₃, m/z 197).

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been definitively reported for this compound, its structural class, biphenyl carboxamides, has been investigated for various therapeutic applications. Notably, some ortho-biphenyl carboxamides have been identified as potent inhibitors of the Hedgehog signaling pathway by acting as antagonists of the Smoothened (SMO) receptor.[3] The Hedgehog pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the development and progression of several types of cancer.

Additionally, various benzoic acid derivatives have been shown to inhibit a range of enzymes, including carbonic anhydrases and protein-tyrosine phosphatases.[4]

Hypothetical Signaling Pathway Involvement:

Conclusion

This compound is a readily accessible biphenyl derivative with well-defined physicochemical properties. While its biological activities are yet to be fully elucidated, its structural similarity to known inhibitors of key signaling pathways, such as the Hedgehog pathway, makes it an intriguing candidate for further investigation in drug discovery programs. This technical guide provides a comprehensive starting point for researchers interested in exploring the therapeutic potential of this and related compounds. Future work should focus on the experimental determination of its biological targets and the elucidation of its mechanism of action.

References

- 1. 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid | C14H12O3 | CID 2759547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2'-methoxy[1,1'-biphenyl]-3-carboxylic acid (C14H12O3) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)benzoic Acid from 3-Hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a reliable and efficient three-step synthetic route for the preparation of 3-(2-Methoxyphenyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the protection of the carboxylic acid functionality of 3-hydroxybenzoic acid via Fischer esterification. The key carbon-carbon bond formation is then achieved through a Suzuki-Miyaura cross-coupling reaction of the corresponding aryl triflate with 2-methoxyphenylboronic acid. The final step involves the saponification of the methyl ester to yield the desired product. This protocol provides detailed methodologies for each step, along with expected yields and purification strategies, to facilitate its application in a research and development setting.

Introduction

Biphenyl scaffolds are privileged structures in drug discovery, appearing in numerous pharmacologically active molecules. The title compound, this compound, incorporates this biphenyl motif and possesses functional groups that allow for further chemical modification, making it a versatile intermediate for the synthesis of complex molecular architectures. The synthetic pathway described herein was developed to provide a clear and reproducible method for accessing this compound from readily available starting materials.

Overall Synthetic Scheme

The synthesis of this compound from 3-hydroxybenzoic acid is accomplished in three sequential steps:

-

Fischer Esterification: Protection of the carboxylic acid of 3-hydroxybenzoic acid as a methyl ester.

-

Triflation and Suzuki-Miyaura Coupling: Conversion of the phenolic hydroxyl group to a triflate, followed by a palladium-catalyzed cross-coupling with 2-methoxyphenylboronic acid.

-

Saponification: Hydrolysis of the methyl ester to the final carboxylic acid product.

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis.

| Step | Reaction | Reactants | Product | Typical Yield (%) |

| 1 | Fischer Esterification | 3-Hydroxybenzoic acid, Methanol, H₂SO₄ | Methyl 3-hydroxybenzoate | 90-95 |

| 2a | Triflation | Methyl 3-hydroxybenzoate, Triflic anhydride, Pyridine | Methyl 3-(trifluoromethanesulfonyloxy)benzoate | 90-98 |

| 2b | Suzuki-Miyaura Coupling | Methyl 3-(trifluoromethanesulfonyloxy)benzoate, 2-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Methyl 3-(2-methoxyphenyl)benzoate | 85-95 |

| 3 | Saponification | Methyl 3-(2-methoxyphenyl)benzoate, NaOH, H₂O/MeOH | This compound | 95-99[1] |

Experimental Protocols

Step 1: Synthesis of Methyl 3-hydroxybenzoate (Fischer Esterification)

Materials:

-

3-Hydroxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask, add 3-hydroxybenzoic acid (10.0 g, 72.4 mmol) and anhydrous methanol (100 mL).

-

Carefully add concentrated sulfuric acid (2.0 mL) dropwise with stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4 hours.

-

After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxybenzoate as a white solid.

Step 2a: Synthesis of Methyl 3-(trifluoromethanesulfonyloxy)benzoate (Triflation)

Materials:

-

Methyl 3-hydroxybenzoate

-

Pyridine (anhydrous)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Schlenk flask or oven-dried round-bottom flask with a septum

-

Syringes

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 3-hydroxybenzoate (10.0 g, 65.7 mmol) in anhydrous dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine (6.4 mL, 78.8 mmol) dropwise via syringe.

-

Slowly add trifluoromethanesulfonic anhydride (12.2 mL, 72.3 mmol) dropwise over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of 1 M HCl (50 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 3-(trifluoromethanesulfonyloxy)benzoate.

Step 2b: Synthesis of Methyl 3-(2-methoxyphenyl)benzoate (Suzuki-Miyaura Coupling)

Materials:

-

Methyl 3-(trifluoromethanesulfonyloxy)benzoate

-

2-Methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Schlenk flask or oven-dried round-bottom flask with a septum

Procedure:

-

To a Schlenk flask, add methyl 3-(trifluoromethanesulfonyloxy)benzoate (10.0 g, 35.2 mmol), 2-methoxyphenylboronic acid (6.4 g, 42.2 mmol), and potassium carbonate (14.6 g, 105.6 mmol).

-

Add tetrakis(triphenylphosphine)palladium(0) (2.0 g, 1.76 mmol, 5 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of toluene (100 mL), ethanol (25 mL), and deionized water (25 mL).

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (100 mL).

-

Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 3-(2-methoxyphenyl)benzoate.

Step 3: Synthesis of this compound (Saponification)

Materials:

-

Methyl 3-(2-methoxyphenyl)benzoate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized water

-

Concentrated Hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve methyl 3-(2-methoxyphenyl)benzoate (5.0 g, 20.6 mmol) in methanol (50 mL).

-

Add a solution of sodium hydroxide (2.5 g, 62.5 mmol) in deionized water (25 mL).

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[1]

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.

-

Acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water (3 x 20 mL).

-

Dry the solid in a vacuum oven to obtain this compound.

Visualizations

Caption: Overall workflow for the synthesis of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The three-step synthesis outlined in this application note provides a robust and scalable method for the preparation of this compound. The protocols are based on well-established and high-yielding reactions, ensuring reproducibility. This compound serves as a key intermediate for the development of novel pharmaceuticals and functional materials, and this detailed guide is intended to support such research endeavors.

References

Synthesis of 3-(2-Methoxyphenyl)benzoic Acid: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-(2-Methoxyphenyl)benzoic acid, a biaryl carboxylic acid of interest in medicinal chemistry and materials science. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromobenzoic acid and 2-methoxyphenylboronic acid. This method is widely employed due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of the starting materials.[1][2] This application note includes a summary of quantitative data, a detailed step-by-step protocol, and a workflow diagram to ensure reproducibility and facilitate adoption in research and development laboratories.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Materials | ||

| 3-Bromobenzoic acid | 1.0 mmol | [1] |

| 2-Methoxyphenylboronic acid | 1.2 mmol | [1] |

| Catalyst | ||

| Palladium(II) acetate (Pd(OAc)₂) | 0.02 equiv | [3] |

| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) | 0.04 equiv | [3] |

| Base | ||

| Potassium carbonate (K₂CO₃) | 3.0 mmol | [1] |

| Solvent | ||

| Toluene / Water | 8 mL / 2 mL | [1] |

| Reaction Conditions | ||

| Temperature | 90-100 °C | [1] |

| Reaction Time | 12-24 hours | [1] |

| Product | ||

| This compound | ||

| Theoretical Yield | 228.24 mg | |

| Purity | >95% (typical after purification) | |

| Characterization | ||

| Appearance | Off-white to white solid | |

| Molecular Formula | C₁₄H₁₂O₃ | |

| Molecular Weight | 228.24 g/mol |

Experimental Protocol

This protocol details the synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

3-Bromobenzoic acid

-

2-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Distilled water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

1 M Hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromobenzoic acid (1.0 equiv), 2-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).[1][3]

-

Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene.[3]

-

Addition of Reagents: Add the catalyst mixture to the round-bottom flask. Subsequently, add anhydrous toluene and water to the flask to create the reaction solvent system.[1][3]

-

Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas (e.g., argon or nitrogen) through the solvent for 15-20 minutes to remove dissolved oxygen.

-

Reaction: Under an inert atmosphere, heat the reaction mixture to 90-100 °C with vigorous stirring.[1]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]